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Compound of Interest

Compound Name: Yellow 10

Cat. No.: B1170507

This technical guide provides a comprehensive overview of the synthesis and characterization
of two commercially significant compounds commonly referred to as "Yellow 10": Quinoline
Yellow (C.I. 47005) and Pigment Yellow 10. This document is intended for researchers,
scientists, and professionals in drug development and related fields, offering detailed
experimental protocols, data analysis, and visualizations to facilitate a deeper understanding of
these materials.

Quinoline Yellow (C.l. 47005; D&C Yellow No. 10)

Quinoline Yellow is a water-soluble synthetic dye widely used in cosmetics, pharmaceuticals,
and food products.[1][2] Chemically, it is a mixture of the sodium salts of the mono-, di-, and
trisulfonic acids of 2-(2-quinolyl)indan-1,3-dione.[3][4] The disulfonated form is typically the
principal component.[5]

Synthesis of Quinoline Yellow

The synthesis of Quinoline Yellow is a two-step process involving the initial formation of the
unsulfonated precursor, 2-(2-quinolyl)indan-1,3-dione, followed by sulfonation.[6]

Step 1: Synthesis of 2-(2-quinolyl)indan-1,3-dione

This step involves the condensation reaction of quinaldine (2-methylquinoline) and phthalic
anhydride.[4]
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Condensation of Quinaldine and Phthalic Anhydride

Experimental Protocol:

A detailed experimental protocol for this condensation is not readily available in open literature,
however, the general procedure involves heating a mixture of quinaldine and phthalic
anhydride, often in the presence of a catalyst like zinc chloride.[4]

Step 2: Sulfonation of 2-(2-quinolyl)indan-1,3-dione

The synthesized 2-(2-quinolyl)indan-1,3-dione is then sulfonated using a strong sulfonating
agent, such as oleum (fuming sulfuric acid), to introduce sulfonic acid groups onto the quinoline
and/or indandione rings.[6] The degree of sulfonation (mono-, di-, or tri-sulfonated) can be
controlled by reaction conditions.[3]

2-(2-quinolyl)indan-1,3-dione

Sulfonating Agent
(e.g., Oleum)

Quinoline Yellow
Sulfonation (Mixture of sulfonated products)

Click to download full resolution via product page

Sulfonation to form Quinoline Yellow

Experimental Protocol:
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A general procedure for sulfonation involves reacting 2-(2-quinolyl)indan-1,3-dione with oleum.
The reaction mixture is then typically quenched in a brine solution to precipitate the sodium
salts of the sulfonated products.[5]

Purification:

Commercial Quinoline Yellow is often purified to remove inorganic salts and unsulfonated
starting material. A common purification method involves the formation of water-insoluble
organic amine salts, which can be isolated, washed, and then converted back to the highly
pure sodium salt of Quinoline Yellow.

Characterization of Quinoline Yellow

A variety of analytical techniques are employed to characterize Quinoline Yellow and its various
sulfonated forms.

1.2.1. Physicochemical Properties

Property Value Reference

Bright greenish-yellow powder
Appearance [21[5]
or granules

- Soluble in water, sparingly
Solubility _ [2]
soluble in ethanol

Melting Point >228 °C

1.2.2. Spectroscopic Analysis
UV-Visible Spectroscopy:

The UV-Vis spectrum of an agueous solution of Quinoline Yellow exhibits a characteristic
absorption maximum (Amax) in the visible region.

Experimental Protocol:
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A dilute solution of Quinoline Yellow in a suitable solvent (e.g., water, ethanol, methanol, or
DMSO) is prepared. The absorbance spectrum is recorded using a UV-Vis spectrophotometer
over a wavelength range of 200-800 nm.[7]

Solvent Amax (nm) Reference

Water ~415 [5]

] A red shift is observed with
Various Solvents ) ) ] [7]
increasing solvent polarity

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating and quantifying the different sulfonated
components of Quinoline Yellow.[3][8]

Experimental Protocol:

A reversed-phase HPLC method is typically used. A C18 column is common, with a mobile
phase consisting of an aqueous buffer and an organic modifier like acetonitrile.[5][8] A gradient
elution is often employed to achieve separation of the mono-, di-, and tri-sulfonated species.[5]
Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at the Amax
of Quinoline Yellow.[5]

- HPLC System . Chromatogram
Quinoline Yellow Sample (C18 Column, Gradient Elution) UVVISIPDA Betector (Separated Components)
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HPLC Analysis Workflow for Quinoline Yellow

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR spectroscopy can be used to elucidate the chemical structure of the
components of Quinoline Yellow. While specific spectra for the sulfonated mixture are not
readily available, the analysis of related quinoline derivatives provides expected chemical shift
regions.[9]
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Mass Spectrometry (MS):

Mass spectrometry, particularly with electrospray ionization (ESI-MS), is used to determine the
molecular weights of the different sulfonated species in Quinoline Yellow and to study their
fragmentation patterns.[10]

Pigment Yellow 10 (C.I. 12710)

Pigment Yellow 10 is a monoazo pigment that is insoluble in water. It is known for its good
lightfastness and is used in printing inks, coatings, and plastics.[11]

Synthesis of Pigment Yellow 10

The synthesis of Pigment Yellow 10 is achieved through an azo coupling reaction, which
involves two main steps: diazotization of an aromatic amine and the subsequent coupling with
a coupling component.[12]

Step 1: Diazotization of 2,5-Dichloroaniline

In this step, 2,5-dichloroaniline is converted to its corresponding diazonium salt using nitrous
acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric
acid or sulfuric acid) at low temperatures (0-5 °C).[13][14][15]

[2,5-Dich|oroani|ine

Diazotization
(0-5°C)

2,5-Dich|orobenzenediaz@

[Sodium Nitrite + Acid
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Diazotization of 2,5-Dichloroaniline

Experimental Protocol:

A general procedure involves dissolving 2,5-dichloroaniline in an acidic medium, cooling the
solution to 0-5 °C, and then slowly adding an aqueous solution of sodium nitrite.[16] The
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reaction is kept cold to prevent the decomposition of the unstable diazonium salt.[13]
Step 2: Azo Coupling Reaction

The freshly prepared diazonium salt is then reacted with a coupling component, in this case, 3-
methyl-1-phenyl-1H-pyrazol-5(4H)-one, to form the final Pigment Yellow 10.

2,5-Dichlorobenzenediazonium Salt

Pigment Yellow 10

Azo Coupling

[3-Methyl-1-phenyI-lH-pyrazoI-5(4H)-one]

Click to download full resolution via product page

Azo Coupling to form Pigment Yellow 10

Experimental Protocol:

The coupling component is typically dissolved or suspended in a suitable medium, and the cold
diazonium salt solution is added slowly while maintaining the appropriate pH and temperature.
[17] The resulting pigment precipitates out of the solution and can be collected by filtration,
washed, and dried.

Characterization of Pigment Yellow 10

2.2.1. Physicochemical Properties
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Property Value Reference
Appearance Yellow powder [18]
Molecular Formula C16H12CI2N4Oa4 [18]
Molecular Weight 395.20 g/mol [18]
Melting Point 258 °C [19]
Density 1.6 g/cm3 [18]
Oil Absorption 25-35 g/100g [18]
pH Value (10% slurry) 6.0-7.5 [19]

Insoluble in water; slightly
Solubility soluble in ethanol and acetone  [19]

when heated

2.2.2. Spectroscopic Analysis

Detailed spectroscopic data such as NMR and mass spectra for Pigment Yellow 10 are not
widely available in the public domain. Characterization typically relies on its physical properties,
coloristic data, and fastness properties. Techniques such as FT-IR and X-ray diffraction can be
used to confirm the identity and crystalline structure of the pigment.

This guide provides a foundational understanding of the synthesis and characterization of
Quinoline Yellow and Pigment Yellow 10. For further in-depth research and development, it is
recommended to consult specialized literature and patents for more specific and optimized
experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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